Azimilide dihydrochloride

Description

Historical Context of Antiarrhythmic Agent Development in Cardiac Electrophysiology

The development of antiarrhythmic drugs has been a dynamic process, evolving with the scientific understanding of cardiac electrophysiology. Early efforts in the 20th century were largely empirical. A foundational moment in the field was the establishment of the Vaughan Williams classification system in the 1970s, which categorized antiarrhythmic drugs into four main classes based on their primary electrophysiological effects on the cardiac action potential. numberanalytics.comox.ac.ukwikipedia.org This framework provided a more systematic approach to both clinical use and new drug development. numberanalytics.com

Class I drugs were identified as sodium channel blockers, Class II as beta-blockers, Class III as agents that prolong repolarization (primarily by blocking potassium channels), and Class IV as calcium channel blockers. numberanalytics.comwikipedia.orgescholarship.org The development of Class III agents gained significant momentum as researchers sought to prolong the effective refractory period of cardiac tissue without affecting conduction velocity, a property associated with Class I agents. However, landmark clinical trials in the late 1980s and 1990s, such as the Cardiac Arrhythmia Suppression Trial (CAST), tempered enthusiasm for certain Class I agents. nih.gov This shifted significant research focus toward other mechanisms, particularly the Class III mode of action, leading to the development of compounds like Azimilide (B1662471).

Fundamental Research Questions Addressed by Studies on Azimilide Dihydrochloride (B599025)

The unique electrophysiological profile of Azimilide dihydrochloride prompted several key research questions that were explored in preclinical and clinical studies. A primary area of investigation was its potential efficacy in managing both supraventricular and ventricular arrhythmias. nih.govtandfonline.com

Major research studies were designed to answer the following fundamental questions:

Comparative Efficacy: Does the combined blockade of IKr and IKs by Azimilide offer a different or more effective antiarrhythmic profile compared to agents that selectively block only IKr? tandfonline.com

Survival in High-Risk Populations: Could Azimilide improve survival in patients at high risk for sudden cardiac death following a myocardial infarction (MI)? This question was the central hypothesis of the AzimiLide post-Infarct surVival Evaluation (ALIVE) trial. nih.gov The trial investigated whether the drug had a beneficial or adverse effect on all-cause mortality in this specific patient group. nih.gov

Arrhythmia Burden in ICD Patients: Can Azimilide reduce the frequency of ventricular tachyarrhythmias and subsequent therapeutic interventions (shocks and anti-tachycardia pacing) in patients with an implantable cardioverter-defibrillator (ICD)? This was the focus of the SHock Inhibition Evaluation with AzimiLiDe (SHIELD) trial. ahajournals.orgacc.org

Methodological Frameworks Employed in this compound Research

The investigation of this compound utilized a multi-tiered methodological framework, progressing from basic cellular studies to large-scale human trials.

In Vitro Models: The foundational research on Azimilide's mechanism of action was conducted using in vitro electrophysiological techniques. Patch-clamp studies on isolated cardiac myocytes from various species (e.g., guinea pigs, canines) were used to characterize the drug's effects on specific ion currents (IKr, IKs, INa, ICaL). medchemexpress.com Additionally, heterologous expression systems, such as Xenopus oocytes genetically engineered to express specific human ion channels (like hERG, which encodes IKr), allowed for precise quantification of the drug's blocking potency (IC50) on individual channel types. tandfonline.commedchemexpress.comtocris.com

In Vivo Preclinical Models: Following in vitro characterization, Azimilide was evaluated in various animal models of cardiac arrhythmia. slideshare.netnih.gov Canine models were particularly common, including those designed to induce atrial fibrillation and post-myocardial infarction ventricular tachycardia. nih.gov These studies provided crucial data on the drug's electrophysiological effects, such as changes in action potential duration and effective refractory period, within a complex physiological system. nih.gov

Clinical Trials: The ultimate assessment of Azimilide's research potential was conducted through large, multicenter, randomized, double-blind, placebo-controlled clinical trials. The ALIVE study, for example, enrolled over 3,700 post-MI patients with depressed left ventricular function to assess the primary endpoint of all-cause mortality. nih.gov The SHIELD trial randomized over 600 patients with ICDs to Azimilide or placebo, with the primary endpoint being the recurrence of ventricular tachyarrhythmias requiring ICD therapy. ahajournals.orgacc.org These trials represent the rigorous methodological framework required to evaluate the clinical implications of a compound's electrophysiological properties.

Table 2: Summary of Key Research Findings from Major Azimilide Trials

| Trial Name | Research Question | Key Finding |

| ALIVE (AzimiLide post-Infarct surVival Evaluation) | To determine if Azimilide affects mortality in high-risk, post-myocardial infarction patients. | Azimilide did not significantly improve or worsen all-cause mortality compared to placebo in the studied population. nih.gov |

| SHIELD (SHock Inhibition Evaluation with AzimiLiDe) | To evaluate if Azimilide reduces the frequency of ICD therapies for ventricular tachyarrhythmias. | Azimilide significantly reduced the recurrence of ventricular tachycardia or fibrillation terminated by shocks or anti-tachycardia pacing compared to placebo. ahajournals.orgacc.org |

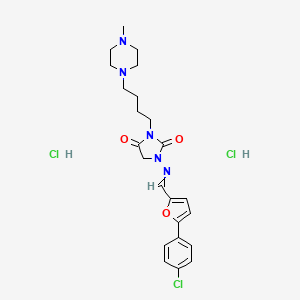

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H30Cl3N5O3 |

|---|---|

Molecular Weight |

530.9 g/mol |

IUPAC Name |

1-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride |

InChI |

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H |

InChI Key |

HHPSICLSNHCSNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

Origin of Product |

United States |

Molecular and Cellular Electrophysiology of Azimilide Dihydrochloride

Mechanisms of Cardiac Ion Channel Modulation by Azimilide (B1662471) Dihydrochloride (B599025)

Azimilide dihydrochloride exerts its primary electrophysiological effects by modulating the function of cardiac ion channels, particularly the delayed rectifier potassium currents that are crucial for the repolarization phase of the cardiac action potential.

Interaction with Delayed Rectifier Potassium Currents

Azimilide is distinguished by its interaction with both components of the delayed rectifier potassium current (I_K), the rapidly activating component (I_Kr) and the slowly activating component (I_Ks). nih.govoup.com This dual blockade is a key feature of its pharmacological profile. oup.comnih.gov

Azimilide is a potent blocker of the rapidly activating component of the delayed rectifier potassium current, I_Kr. nih.govamegroups.cn This current is conducted by the pore-forming α-subunit encoded by the human Ether-à-go-go-Related Gene (hERG), also known as K_v11.1. nih.gov Inhibition of I_Kr/hERG is a primary mechanism by which azimilide prolongs the cardiac action potential duration.

The interaction of azimilide with the hERG channel is complex and involves binding to specific states of the channel. Evidence suggests that azimilide binds preferentially to the open and inactivated states of the hERG channel. oup.comoup.com The blockade of the channel increases with progressive channel activation, indicating a strong affinity for the open state. nih.govnih.gov

Unlike many hERG-blocking drugs that access their binding site from the intracellular side within the channel's inner cavity, azimilide appears to exert its effects from the extracellular side of the cell membrane. nih.gov Its mechanism is proposed to involve drug-induced modification of conformational changes in the outer mouth of the channel pore and the extracellular loop connecting the S5 and P regions. nih.gov This interaction does not seem to depend on intracellular G-protein or protein kinase activity. nih.gov

Azimilide's effect on the hERG channel is notably voltage-dependent and exhibits a dual character. nih.gov At highly depolarized membrane potentials, azimilide acts as a conventional antagonist, suppressing the current. nih.gov However, at lower or less depolarized potentials, such as -50 mV and -40 mV, it can paradoxically augment the hERG current, an action described as an "agonist" effect. oup.comnih.gov

This agonist effect is correlated with a concentration-dependent hyperpolarizing shift in the voltage of half-maximal activation (V_1/2), which essentially makes the channel easier to open at more negative potentials. oup.comnih.gov Furthermore, azimilide has been shown to shift the steady-state inactivation curve in the hyperpolarizing direction, indicating a modulation of the channel's inactivation gating. oup.com

The inhibition of hERG channels by azimilide is both time-dependent and frequency-dependent. oup.comnih.gov The block develops rapidly upon channel opening during membrane depolarization. oup.com A distinctive feature of azimilide's action is its "reverse frequency-dependence" (or reverse use-dependence). nih.govnih.gov This means that the degree of channel blockade is more pronounced at slower stimulation frequencies and diminishes as the frequency increases. nih.govnih.gov For example, when expressed in Xenopus oocytes, the IC50 for hERG channel blockade was 1.4 µM at a stimulation frequency of 0.1 Hz, which increased to 5.2 µM at a faster frequency of 1 Hz. nih.govnih.gov

Studies on the kinetics of deactivation (channel closing) have shown that azimilide can prolong both the fast and slow components of deactivation, which is consistent with the drug unbinding from the open state of the channel. oup.com

Generally, azimilide blocks I_Ks with a lower potency compared to its blockade of I_Kr. nih.govamegroups.cn In studies using guinea pig ventricular myocytes, the concentration required for 50% inhibition (IC50) for I_Ks was nearly ten times higher than that for I_Kr. nih.govamegroups.cn However, other research in canine ventricular myocytes found that a therapeutic concentration of 2 µM azimilide was equieffective in reducing both I_Kr and I_Ks currents by approximately 40%. nih.gov The blockade of the I_Ks current has been observed to be independent of voltage at positive test potentials. nih.gov

Interactive Data Table: Potency of Azimilide on Delayed Rectifier Potassium Currents

| Current | Species/Cell Type | IC50 | Reference |

| I_Kr | Guinea Pig Ventricular Myocytes | 0.4 µM | nih.govamegroups.cn |

| I_Ks | Guinea Pig Ventricular Myocytes | 3.0 µM | nih.govamegroups.cn |

| I_Kr | Canine Ventricular Myocytes | 0.39 µM | researchgate.net |

| I_Ks | Canine Ventricular Myocytes | 0.59 µM | researchgate.net |

| I_Kr (hERG) | Xenopus Oocytes (at 0.1 Hz) | 1.4 µM | nih.govnih.gov |

| I_Kr (hERG) | Xenopus Oocytes (at 1 Hz) | 5.2 µM | nih.govnih.gov |

| I_Kr (hERG) | CHO-K1 Cells | 0.61 µM | oup.com |

Slowly Activating Component (I_Ks) Blockade

Relative Potency and Selectivity Considerations

This compound exhibits a distinct profile in its interaction with cardiac potassium channels, demonstrating a notable potency for the rapidly activating component of the delayed rectifier potassium current (I_Kr) and a comparatively lower potency for the slowly activating component (I_Ks). This differential effect is a key aspect of its electrophysiological signature.

In studies utilizing guinea pig ventricular myocytes, the concentration-dependent effects of azimilide revealed a significant difference in its inhibitory action on these two critical currents. The half-maximal inhibitory concentration (IC50) for I_Kr was determined to be 0.4 µM, while the IC50 for I_Ks was found to be 3 µM. nih.gov This indicates that azimilide is approximately 7.5 times more potent in blocking the I_Kr channel than the I_Ks channel.

Further investigations in canine ventricular myocytes provided additional insights into its relative potency. At a therapeutic concentration of 2 µM, azimilide was observed to produce a comparable reduction of approximately 40% in both I_Kr and I_Ks during depolarizing test pulses. nih.gov Specifically, it led to a 38% decrease in I_Kr tail currents and a 33% decrease in I_Ks tail currents upon repolarization. nih.gov Another study in canine cardiac preparations estimated the half-maximal effective concentration (EC50) for I_Kr block to be 0.39 µM and for I_Ks block to be 0.59 µM. researchgate.net

This capacity to modulate both components of the delayed rectifier current, albeit with varying potencies, is a distinguishing feature of azimilide's mechanism of action.

Table 1: Relative Potency of this compound on I_Kr and I_Ks

| Current | Species/Preparation | IC50 / EC50 (µM) | Finding |

|---|---|---|---|

| I_Kr | Guinea Pig Ventricular Myocytes | 0.4 nih.gov | Potent block of the rapidly activating component. |

| I_Ks | Guinea Pig Ventricular Myocytes | 3 nih.gov | Nearly 10-fold less potent compared to I_Kr. |

| I_Kr | Canine Cardiac Preparations | 0.39 researchgate.net | Estimated half-maximal effective concentration. |

Mechanistic Distinction from Selective I_Kr Blockers

The primary mechanistic distinction of this compound from selective Class III antiarrhythmic agents, such as dofetilide (B1670870) and sotalol, lies in its broader spectrum of activity on delayed rectifier potassium currents. nih.gov While conventional I_Kr blockers predominantly target the rapidly activating component, azimilide uniquely inhibits both the I_Kr and the slowly activating component, I_Ks. nih.govdrugbank.com

This dual-channel blockade is a fundamental aspect of its electrophysiological profile. nih.gov The ability to affect both currents responsible for cardiac repolarization sets it apart from agents that exclusively target I_Kr. drugbank.com This broader action is thought to contribute to a more desirable rate-dependent profile of its Class III effects. nih.gov Unlike some selective I_Kr blockers, azimilide's effectiveness is not significantly diminished at faster heart rates, a property described as a lack of reverse use-dependence. nih.gov

Modulation of Other Cardiac Ion Currents

Effects on Voltage-Gated Sodium Currents (I_Na)

Azimilide has been shown to exert inhibitory effects on voltage-gated sodium currents (I_Na), particularly at higher concentrations. drugbank.comrndsystems.com This action on the primary current responsible for the rapid depolarization phase of the cardiac action potential adds to its complex electrophysiological profile. While its primary classification is as a potassium channel blocker, this interaction with I_Na suggests a more multifaceted mechanism of action.

Effects on L-Type Calcium Currents (I_CaL)

Azimilide demonstrates a use-dependent blockade of the L-type calcium current (I_CaL), which is responsible for the plateau phase of the cardiac action potential. nih.gov This means that the degree of block is more pronounced at faster stimulation frequencies. nih.gov In guinea pig ventricular myocytes, a 10 µM concentration of azimilide was found to block I_CaL more effectively at a stimulation frequency of 3 Hz compared to 1 Hz. nih.gov

In canine cardiac preparations, the estimated EC50 value for the block of I_CaL by azimilide was 7.5 µM. researchgate.net This indicates that the concentration required to inhibit the L-type calcium current is significantly higher than that needed to block the delayed rectifier potassium currents, I_Kr and I_Ks. researchgate.net

Influence on Na+/Ca2+ Exchange Current (I_NCX)

Azimilide has been found to inhibit the sodium-calcium exchange current (I_NCX) in vitro. rndsystems.com The Na+/Ca2+ exchanger plays a critical role in calcium homeostasis within cardiac myocytes, and its modulation can have significant effects on cellular electrophysiology and contractility. The inhibitory action of azimilide on I_NCX adds another layer to its complex interactions with cardiac ion transport mechanisms.

Investigations into Transient Outward (I_to) and Inward Rectifier (I_K1) Potassium Currents

Studies in isolated single human atrial myocytes have provided direct evidence that azimilide inhibits multiple transmembrane potassium currents beyond the delayed rectifiers. nih.gov At a concentration of 100 µM, azimilide significantly inhibited the transient outward potassium current (I_to), which is responsible for the early phase of repolarization. nih.gov In these cells, the peak current amplitude of I_to was reduced by 60.3%. nih.gov

The same study also demonstrated a significant inhibition of the inward rectifier potassium current (I_K1) by azimilide. nih.gov I_K1 is crucial for maintaining the resting membrane potential and for the final phase of repolarization. At a concentration of 100 µM, azimilide inhibited I_K1 by a significant margin. nih.gov In contrast, a study using guinea pig ventricular myocytes at a lower concentration of 10 µM found that azimilide did not block I_K1. nih.gov

Table 2: Effects of this compound on Other Cardiac Ion Currents

| Current | Species/Preparation | Concentration | Effect |

|---|---|---|---|

| I_Na | - | High Concentrations drugbank.comrndsystems.com | Inhibition |

| I_CaL | Guinea Pig Ventricular Myocytes | 10 µM nih.gov | Use-dependent block, greater at 3 Hz than 1 Hz |

| I_CaL | Canine Cardiac Preparations | EC50 = 7.5 µM researchgate.net | Half-maximal effective concentration for block |

| I_NCX | - | - rndsystems.com | Inhibition |

| I_to | Human Atrial Myocytes | 100 µM nih.gov | 60.3% inhibition of peak current |

| I_K1 | Human Atrial Myocytes | 100 µM nih.gov | Significant inhibition |

Comprehensive Electrophysiological Effects at the Myocyte Level

The interaction of azimilide with myocardial cells leads to distinct changes in their electrical behavior. These effects are a direct consequence of its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, a characteristic that distinguishes it from many other Class III antiarrhythmic drugs. oup.comnih.govnih.gov This dual-channel blockade results in a significant alteration of the repolarization phase of the cardiac action potential.

Prolongation of Action Potential Duration (APD)

A hallmark of azimilide's cellular action is the concentration-dependent prolongation of the action potential duration (APD). nih.gov This effect is observed across different types of cardiac tissue.

In studies on canine ventricular myocytes, a 1 µM concentration of azimilide resulted in a significant prolongation of the APD at 90% repolarization (APD90). Specifically, at a stimulation rate of 0.33 Hz, APD90 was prolonged by 25%, and at 1 Hz, it was prolonged by 17%. However, at a higher concentration of 5 µM, the effects on APD became more variable, with some cells showing prolongation and others a shortening of the action potential, particularly at faster stimulation rates. nih.gov

Further research in canine cardiac preparations has provided more detailed insights into this concentration-dependent effect. In papillary muscle, azimilide demonstrated a clear concentration-dependent prolongation of APD at a cycle length of 1000 ms (B15284909). A similar effect was observed in Purkinje fibers up to a concentration of 3 µM, at which point a 24.1% increase in APD was noted. oup.com

Effect of Azimilide on Action Potential Duration (APD90) in Canine Ventricular Myocytes

| Concentration | Stimulation Rate | APD90 Prolongation (%) | Reference |

|---|---|---|---|

| 1 µM | 0.33 Hz | 25% | nih.gov |

| 1 µM | 1 Hz | 17% | nih.gov |

| 3 µM | 1 Hz (in Purkinje fibers) | 24.1% | oup.com |

Increase in Effective Refractory Period (ERP)

The prolongation of the action potential duration by azimilide is directly associated with an increase in the effective refractory period (ERP) of the cardiac tissue. nih.govnih.gov The ERP is the time during which a new action potential cannot be initiated, and its extension is a key mechanism for the termination and prevention of re-entrant arrhythmias. wikipedia.orgtaylorandfrancis.com

Studies have demonstrated that azimilide increases the ERP in a dose-dependent manner. nih.gov In experimental models using isolated perfused guinea pig hearts and ferret papillary muscles, azimilide has been shown to effectively increase the ERP.

A study comparing the effects of azimilide and the IKr blocker dofetilide in a canine model of atrial fibrillation provided quantitative data on ERP prolongation. At a lower dose, azimilide increased the atrial ERP by 38 ± 6% at a basic cycle length (BCL) of 400 ms and by 35 ± 10% at a BCL of 200 ms. This demonstrates a significant and consistent increase in the refractory period of atrial tissue. oup.comnih.gov

Effect of Azimilide on Atrial Effective Refractory Period (ERP) in Dogs

| Parameter | BCL 400 ms | BCL 200 ms | Reference |

|---|---|---|---|

| ERP Increase (%) | 38 ± 6% | 35 ± 10% | oup.comnih.gov |

Characterization of Rate-Independence or Reverse Use-Dependence

A distinguishing feature of azimilide's electrophysiological profile is its relative lack of reverse use-dependence, a property often described as rate-independence. nih.govovid.comdrugbank.com Reverse use-dependence is a phenomenon where a drug's effect on APD prolongation is more pronounced at slower heart rates and diminishes at faster rates. This can be a limiting factor for antiarrhythmic efficacy during tachycardias. nih.gov

Azimilide's effects on the effective refractory period have been shown to be rate-independent. oup.comnih.gov In a comparative study, while the IKr blocker dofetilide exhibited strong reverse use-dependent effects on atrial ERP (a 51% increase at a BCL of 400 ms versus a 17% increase at a BCL of 200 ms), azimilide's effect was consistent across different heart rates (a 38% increase at a BCL of 400 ms and a 35% increase at a BCL of 200 ms). oup.comnih.gov

Further supporting the absence of reverse use-dependence, a study in open-chest dogs demonstrated that the extent of APD90 prolongation by azimilide was independent of the pacing rate. nih.gov The drug increased APD90 by similar amounts at a cycle length of 400 ms and at the fastest possible stimulation rate that maintained 1:1 capture (mean, 171 ± 23 ms). For instance, at a dose of 7 mg/kg, APD90 was prolonged by 5.4 ± 4.8% at a CL of 400 ms and by 4.8 ± 4.7% at the fastest rate. nih.gov This property ensures that the antiarrhythmic effect of azimilide is maintained even at high heart rates.

Rate-Dependence of ERP Prolongation: Azimilide vs. Dofetilide in Canine Atria

| Drug | ERP Increase at BCL 400 ms (%) | ERP Increase at BCL 200 ms (%) | Characteristic | Reference |

|---|---|---|---|---|

| Azimilide | 38 ± 6% | 35 ± 10% | Rate-Independent | oup.comnih.gov |

| Dofetilide | 51 ± 3% | 17 ± 3% | Reverse Use-Dependent | oup.comnih.gov |

Preclinical Pharmacodynamics and Pharmacokinetics of Azimilide Dihydrochloride

In Vitro Pharmacodynamic Characterization

The in vitro studies of azimilide (B1662471) have been crucial in elucidating its mechanism of action at the cellular and tissue level. These investigations have primarily focused on its effects on cardiac action potentials and the underlying ion currents.

Concentration-Response Relationships in Isolated Myocytes and Tissues

Azimilide demonstrates a clear concentration-dependent effect on the electrophysiology of isolated cardiac preparations. In isolated guinea pig ventricular myocytes, azimilide at concentrations of 0.3-3 µM significantly prolongs the action potential duration (APD) when stimulated at 1 Hz. medchemexpress.commedchemexpress.com This effect is a hallmark of Class III antiarrhythmic agents and is central to azimilide's therapeutic potential. wikipedia.org

Similarly, in isolated calf Purkinje fibers and ventricular trabeculae, azimilide prolongs the APD in a concentration-dependent manner at concentrations ranging from 0.1 to 10 μM. caymanchem.comcaymanchem.com Furthermore, azimilide has been shown to increase the effective refractory period (ERP) in isolated perfused guinea pig hearts and ferret papillary muscles. caymanchem.comcaymanchem.com

The primary mechanism for this APD prolongation is the blockade of delayed rectifier potassium currents. nih.govnih.gov Specifically, azimilide blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. nih.govnih.gov In guinea pig ventricular myocytes, azimilide exhibits a higher potency for IKr with an IC50 of 0.3-0.4 µM, while the IC50 for IKs is approximately 3 µM. medchemexpress.commedchemexpress.comcaymanchem.comcaymanchem.com This dual-channel blockade is a distinguishing feature of azimilide. nih.govnih.gov

Beyond its effects on potassium channels, azimilide also demonstrates inhibitory effects on other cardiac ion channels at higher concentrations. It can block the L-type calcium current (ICa,L) and the sodium current (INa). medchemexpress.commedchemexpress.com The dissociation constant (Kd) for ICa,L is reported to be 17.8 µM and for INa is 19 µM. medchemexpress.commedchemexpress.com The block of the sodium channel by azimilide has been shown to be state-dependent, with a higher affinity for the activated and inactivated states of the channel. nih.gov

Table 1: In Vitro Concentration-Response of Azimilide Dihydrochloride (B599025)

| Preparation | Parameter | Concentration Range | Effect |

|---|---|---|---|

| Guinea Pig Ventricular Myocytes | Action Potential Duration (APD) | 0.3-3 µM | Significant prolongation at 1 Hz medchemexpress.commedchemexpress.com |

| Calf Purkinje Fibers | Action Potential Duration (APD) | 0.1-10 µM | Concentration-dependent prolongation caymanchem.comcaymanchem.com |

| Calf Ventricular Trabeculae | Action Potential Duration (APD) | 0.1-10 µM | Concentration-dependent prolongation caymanchem.comcaymanchem.com |

| Guinea Pig Hearts (perfused) | Effective Refractory Period (ERP) | Not Specified | Increased caymanchem.comcaymanchem.com |

| Ferret Papillary Muscles | Effective Refractory Period (ERP) | Not Specified | Increased caymanchem.comcaymanchem.com |

| Guinea Pig Ventricular Myocytes | IKr Blockade (IC50) | 0.3-0.4 µM | Potent blockade medchemexpress.commedchemexpress.comcaymanchem.comcaymanchem.com |

| Guinea Pig Ventricular Myocytes | IKs Blockade (IC50) | 3 µM | Inhibition medchemexpress.commedchemexpress.comcaymanchem.comcaymanchem.com |

| Canine Ventricular Myocytes | L-type Ca Current (Kd) | 17.8 µM | Blockade medchemexpress.commedchemexpress.com |

| Canine Ventricular Myocytes | Na Current (Kd) | 19 µM | Blockade medchemexpress.commedchemexpress.com |

Comparative Electrophysiological Profiling with Related Compounds (e.g., Ambasilide (B1667014), Dofetilide (B1670870), AZD7009)

Comparing azimilide to other antiarrhythmic agents highlights its unique electrophysiological profile. Unlike selective IKr blockers such as dofetilide, azimilide's dual blockade of both IKr and IKs is a key differentiator. nih.govmdedge.com Dofetilide is a potent and selective IKr blocker with an IC50 of 46.9 nM in HL-1 cells, which are derived from murine atrial cardiomyocytes. pnas.org In competition binding studies using HL-1 cells, the dissociation constant (Kd) for azimilide was found to be in agreement with its IC50 for blocking IKr in ferret papillary muscle (0.4 µM). pnas.org

Ambasilide is another compound that prolongs the APD and ERP in various cardiac tissues. oup.com In studies on the human ether-a-go-go-related gene (HERG) channel, which encodes the IKr current, azimilide inhibited tail currents with an IC50 of 610 nM, whereas ambasilide was less potent with an IC50 of 3.6 µM. oup.com

AZD7009 is another antiarrhythmic agent with a multi-channel blocking profile, affecting IKr, INa, and other potassium currents. mdpi.com In a study on acutely dilated rabbit atria, both AZD7009 and azimilide were shown to reduce the inducibility of atrial fibrillation to a similar extent. jacc.org However, AZD7009's effects on atrial ERP were more pronounced in dilated atria, potentially due to its sodium channel blocking properties. jacc.org In contrast to dofetilide, which predominantly prolongs the APD in midmyocardial and endocardial layers, AZD7009 was found to prolong the APD more homogeneously across the ventricular wall. researchgate.net

Table 2: Comparative IC50 Values for HERG (IKr) Channel Blockade

| Compound | IC50 | Cell Line/Preparation |

|---|---|---|

| Azimilide | 610 nM | CHO-K1 cells expressing HERG oup.com |

| Ambasilide | 3.6 µM | CHO-K1 cells expressing HERG oup.com |

| Dofetilide | 46.9 nM | HL-1 cells pnas.org |

In Vivo Pharmacodynamic Studies in Animal Models

The in vivo effects of azimilide have been investigated in various animal models to assess its antiarrhythmic efficacy and impact on cardiac electrophysiology in an integrated system.

Effects on Cardiac Electrophysiology in Intact Animal Models

In canine models, azimilide has demonstrated significant effects on both atrial and ventricular electrophysiology. Intravenous administration of azimilide increases the ERP and the absolute refractory period in dogs. caymanchem.comcaymanchem.com It has shown efficacy in suppressing supraventricular arrhythmias in various dog models. nih.gov In a canine model of atrial fibrillation, azimilide was more effective than dofetilide in terminating the arrhythmia. oup.com Azimilide's effects on ERP were found to be frequency-independent, a notable difference from the reverse use-dependence observed with some other Class III agents. oup.comnih.gov

In canine models of ventricular arrhythmias, azimilide has been shown to be effective against ischemia-related ventricular tachyarrhythmias and in preventing sustained and non-sustained ventricular tachyarrhythmias. caymanchem.comcaymanchem.comoup.com In dogs with previous myocardial infarction, intravenous azimilide suppressed inducible ventricular arrhythmias. oup.com Studies have shown that azimilide reduces the incidence of programmed electrical stimulation-induced ventricular tachycardia. medchemexpress.commedchemexpress.com

In rodent models, azimilide has also demonstrated antiarrhythmic properties. In a rat model of coronary artery ligation and reperfusion-induced ventricular arrhythmia, azimilide reduced the mean arrhythmia score. caymanchem.comcaymanchem.com The efficacy of azimilide in rodent models of ventricular arrhythmia further supports its potential as an antiarrhythmic agent. oup.com These models are often used for initial screening of antiarrhythmic compounds. mdpi.com

Table 3: Summary of In Vivo Effects of Azimilide Dihydrochloride in Animal Models

| Animal Model | Key Findings |

|---|---|

| Canine Atrial Fibrillation Model | More effective than dofetilide in terminating AF; frequency-independent ERP prolongation oup.com |

| Canine Ischemic Ventricular Arrhythmia Models | Effective against ischemia-related ventricular tachyarrhythmias caymanchem.comcaymanchem.comoup.com |

| Canine Post-Myocardial Infarction Model | Suppressed inducible ventricular arrhythmias oup.com |

| Rat Coronary Ligation/Reperfusion Model | Reduced mean arrhythmia score caymanchem.comcaymanchem.com |

Modulation of Cardiac Refractory Periods in Various Species

Preclinical studies have consistently demonstrated that this compound prolongs cardiac refractory periods in a dose-dependent manner across different animal models. nih.gov This effect is a direct consequence of its ability to delay repolarization by blocking IKr and IKs potassium currents. wikipedia.orgcaymanchem.com The prolongation of the effective refractory period (ERP) has been observed in various cardiac tissues, including the atria and ventricles. wikipedia.orgoup.com

In guinea pig ventricular myocytes, azimilide has been shown to significantly prolong the action potential duration (APD). medchemexpress.com Similarly, in isolated calf Purkinje fibers and ventricular trabeculae, azimilide prolongs the APD in a concentration-dependent manner. caymanchem.comcvmh.fr Studies in isolated perfused guinea pig hearts and ferret papillary muscles have also confirmed its ability to increase the ERP. caymanchem.comcvmh.fr

In vivo studies in dogs have shown that azimilide increases the ventricular effective refractory period (VERP) and the absolute refractory period. caymanchem.commedchemexpress.com For instance, intravenous administration in dogs with previous myocardial infarction led to a significant increase in the VERP. medchemexpress.com Furthermore, azimilide has been shown to increase the ERP in both normal and infarcted ventricular zones in dogs. nih.gov

The table below summarizes the effects of azimilide on cardiac refractory periods in different preclinical models.

Table 1: Effect of Azimilide on Cardiac Refractory Periods in Preclinical Models

| Species | Model | Parameter Measured | Effect |

|---|---|---|---|

| Guinea Pig | Isolated Ventricular Myocytes | Action Potential Duration (APD) | Prolonged |

| Calf | Isolated Purkinje Fibers and Ventricular Trabeculae | Action Potential Duration (APD) | Prolonged (concentration-dependent) |

| Guinea Pig | Isolated Perfused Heart | Effective Refractory Period (ERP) | Increased |

| Ferret | Isolated Papillary Muscles | Effective Refractory Period (ERP) | Increased |

| Dog | In vivo | Ventricular Effective Refractory Period (VERP) | Increased |

| Dog | In vivo (Post-Myocardial Infarction) | Ventricular Effective Refractory Period (VERP) | Increased in normal and infarcted zones |

Mechanistic Insights into Antiarrhythmic Actions in Disease Models

The antiarrhythmic properties of this compound have been investigated in various preclinical models of both supraventricular and ventricular arrhythmias.

Azimilide has demonstrated significant efficacy in suppressing supraventricular arrhythmias in canine models. nih.gov In a canine model of atrial flutter, azimilide was effective in terminating the arrhythmia and preventing its reinduction. researchgate.net This effect was associated with a significant increase in the effective refractory period in the slow conduction zone of the flutter circuit. researchgate.net

In a canine model of experimental atrial fibrillation (AF), azimilide was also found to be effective. oup.com Its efficacy in converting AF to sinus rhythm was notable, and it was shown to increase the atrial ERP with a frequency dependence that differs from pure IKr blockers, suggesting the importance of its dual-channel blockade. oup.com

Preclinical studies in post-myocardial infarction models have shown that azimilide can effectively suppress induced ventricular arrhythmias. nih.gov In dogs with a history of myocardial infarction, intravenous azimilide reduced the incidence of ventricular tachycardia (VT) induced by programmed electrical stimulation. medchemexpress.com The drug was effective in preventing both nonsustained and sustained VT, as well as ventricular fibrillation. nih.gov

In a canine model of sudden cardiac death, azimilide also demonstrated a reduction in mortality. nih.gov Furthermore, in a rat model of severe ventricular arrhythmia induced by coronary artery ligation and reperfusion, azimilide was shown to reduce the mean arrhythmia score. caymanchem.comcvmh.fr

The table below summarizes the antiarrhythmic effects of azimilide in various disease models.

Table 2: Antiarrhythmic Effects of Azimilide in Preclinical Disease Models

| Arrhythmia Type | Animal Model | Key Findings |

|---|---|---|

| Supraventricular Arrhythmias | Canine Atrial Flutter Model | Terminated flutter and prevented reinduction. |

| Supraventricular Arrhythmias | Canine Atrial Fibrillation Model | Effective in converting atrial fibrillation. |

| Ventricular Arrhythmias | Canine Post-Myocardial Infarction Model | Reduced incidence of induced ventricular tachycardia and fibrillation. |

| Ventricular Arrhythmias | Canine Sudden Cardiac Death Model | Decreased mortality. |

Hemodynamic Parameters in Preclinical Investigations

A notable feature of this compound in preclinical studies is its minimal impact on hemodynamic parameters. nih.gov Investigations have shown that azimilide does not significantly affect blood pressure or heart rate at therapeutic concentrations. nih.gov In studies on dogs, azimilide was well-tolerated hemodynamically, even at high intravenous doses. nih.gov This contrasts with some other antiarrhythmic agents, such as sotalol, which can cause significant decreases in blood pressure and heart rate. nih.gov The lack of significant hemodynamic depression is a potentially important characteristic of azimilide. nih.gov

Pharmacokinetic Investigations in Animal Models and In Vitro Systems

Absorption and Distribution Characteristics

Pharmacokinetic studies have indicated that azimilide is completely absorbed following oral administration. nih.gov A key finding is that the extent of its absorption is not affected by the presence of food. nih.gov This suggests that the bioavailability of azimilide is predictable and not subject to food-related variability. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sotalol |

| Desmethyl azimilide |

| Azimilide N-oxide |

| Azimilide carboxylate |

| F-1292 |

| Digoxin |

| Warfarin |

| Amiodarone |

| Dofetilide |

| Lidocaine |

| Mexiletine |

| Phenytoin |

| Ibutilide |

| Propafenone |

| Quinidine |

| Disopyramide |

| Verapamil |

| Clofilium |

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound is complex, involving several enzymatic pathways that lead to a variety of metabolites. The primary routes of metabolism include cleavage of the molecule and biotransformation by cytochrome P450 enzymes and flavin-containing monooxygenases. drugbank.comnih.gov

Role of Cytochrome P450 Enzymes (CYP1A1, CYP3A4/5, CYP2D6) in Biotransformation

In vitro and in vivo studies have established that cytochrome P450 (CYP) enzymes play a significant role in the metabolism of azimilide. drugbank.comnih.gov The main contributing CYP isoenzymes are CYP1A1 and CYP3A4/5, with a minor contribution from CYP2D6. drugbank.comnih.gov

CYP1A1: This enzyme is estimated to be responsible for approximately 25-28% of the metabolic clearance of azimilide. drugbank.comnih.govwikipedia.org

CYP3A4/5: This subfamily of enzymes accounts for about 20-25% of azimilide's metabolism. drugbank.comnih.govwikipedia.org Given that CYP3A4 is a major enzyme in drug metabolism, responsible for the breakdown of over 50% of medicines, its involvement is a key aspect of azimilide's pharmacokinetic profile. medsafe.govt.nz

CYP2D6: The contribution of this enzyme to azimilide metabolism is minimal, estimated at less than 1%. drugbank.comnih.gov

The involvement of these enzymes highlights the potential for drug-drug interactions. nih.gov For instance, potent inhibitors of CYP3A4, such as ketoconazole, clarithromycin, and erythromycin, or inducers like rifampicin (B610482) and St. John's Wort, could alter the plasma concentrations of azimilide. medsafe.govt.nznih.gov However, studies have indicated that azimilide itself does not significantly inhibit major CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, suggesting a low likelihood of azimilide causing clinically significant metabolic drug interactions. nih.gov

Contribution of Flavin-Containing Monooxygenase (FMO)

The flavin-containing monooxygenase (FMO) system is another important pathway in the biotransformation of azimilide, accounting for an estimated 14% of its metabolism. drugbank.comnih.gov FMOs are microsomal enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic heteroatoms. turkjps.orgcore.ac.uk These enzymes play a protective role by converting lipophilic compounds into more polar, water-soluble metabolites that are more easily excreted. turkjps.orgcore.ac.uk The involvement of FMO in azimilide metabolism underscores the diverse enzymatic processes responsible for its clearance. nih.govfrontiersin.org

Characteristics and Activity of Major Cleaved Metabolites (e.g., F-1292)

The most significant metabolic pathway for azimilide is cleavage of the azomethine bond, which accounts for approximately 30-35% of its clearance. drugbank.comnih.govwikipedia.orgnih.gov This cleavage results in the formation of the major metabolite, F-1292 (4-chloro-2-phenyl furoic acid). nih.govnih.gov

Pharmacological Inactivity: Unlike the parent compound, F-1292 does not possess any cardiovascular or Class III antiarrhythmic activity. wikipedia.orgnih.govnih.gov

Plasma Concentrations: Despite being a major metabolite, its plasma concentrations are generally lower than that of the parent drug, azimilide. nih.gov However, in cases of severe renal impairment, the area under the curve (AUC) for F-1292 can increase significantly, likely due to decreased clearance of the metabolite. nih.gov This increase is not considered clinically important as F-1292 is well-tolerated even at high concentrations. nih.gov

Profiles and Biological Activity of Minor Metabolites (e.g., Azimilide N-oxide, Desmethyl Azimilide)

In addition to the major cleavage pathway, several minor metabolites of azimilide have been identified in plasma and urine. drugbank.comnih.gov These include azimilide N-oxide, desmethyl azimilide, and a butanoic acid metabolite. drugbank.comnih.gov

Azimilide N-oxide: This metabolite is formed through the FMO pathway and accounts for 4-10% of the dose found in urine. drugbank.comnih.gov It exhibits approximately 11% of the Class III antiarrhythmic activity of the parent drug in vitro. nih.govnih.gov

Desmethyl Azimilide: This metabolite is generally present at low concentrations in plasma. nih.gov It possesses about 20% of the antiarrhythmic activity of azimilide. nih.govnih.gov In urine, it accounts for about 2% of the excreted dose. drugbank.comnih.gov

Azimilide Carboxylate: This is another minor metabolite with no significant antiarrhythmic activity. nih.govnih.gov

Butanoic Acid Metabolite: This metabolite is found in urine (2-3% of the dose) and feces (less than 1%). drugbank.comnih.gov

Excretion Routes and Clearance Mechanisms

Azimilide is eliminated from the body through extensive metabolism, with a smaller portion excreted unchanged in the urine. nih.govnih.gov Following intravenous administration, the total clearance of azimilide is approximately 0.136-0.143 L/h/kg. nih.govnih.govnih.gov

Renal Clearance: Renal clearance accounts for only about 10% of the total clearance, with a value of approximately 0.013-0.014 L/h/kg. nih.govnih.govnih.govnih.gov This suggests that both glomerular filtration and active tubular secretion are involved in its renal excretion. nih.gov

Fecal Excretion: A small amount of azimilide and its metabolites are excreted in the feces. Investigations have shown the presence of unchanged azimilide (3-5%), desmethyl azimilide (1-3%), and the butanoic acid metabolite (less than 1%) in feces. drugbank.comnih.gov

Urinary Excretion: The major components found in urine are the cleaved metabolites, which constitute over 35% of the administered dose. drugbank.comnih.gov Other metabolites excreted in the urine include conjugated phenols (7-8%), azimilide N-oxide (4-10%), the butanoic acid metabolite (2-3%), and desmethyl azimilide (2%). drugbank.comnih.gov

The long terminal half-life of azimilide, approximately 71-83 hours, is a result of its low clearance and large volume of distribution (around 12.9-13.2 L/kg). nih.govnih.govnih.gov

Evaluation of Potential Metabolic Interactions and Pharmacokinetic Modulators

The metabolism of azimilide through multiple pathways, particularly by CYP enzymes, presents the possibility of drug-drug interactions.

CYP3A4 Inhibitors: Co-administration of azimilide with potent inhibitors of CYP3A4, such as ketoconazole, can decrease the oral clearance of azimilide, leading to increased plasma concentrations. nih.gov Other drugs that inhibit CYP3A4, including certain antibiotics (clarithromycin, erythromycin) and calcium channel blockers (diltiazem, verapamil), could have similar effects. drugbank.commedsafe.govt.nz

CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 activity, such as phenobarbital, phenytoin, and rifampicin, could potentially increase the metabolism of azimilide, leading to lower plasma concentrations and potentially reduced efficacy. medsafe.govt.nz

Azimilide as an Inhibitor: Studies have shown that azimilide itself is not a significant inhibitor of the major drug-metabolizing CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov This suggests a low risk of azimilide altering the metabolism of other co-administered drugs. nih.gov

Pharmacodynamic Interactions: Beyond metabolic interactions, there is a potential for pharmacodynamic interactions with other drugs that prolong the QT interval, which could increase the risk of arrhythmias. drugbank.com

Synthetic Methodologies and Chemical Characterization of Azimilide Dihydrochloride

Synthetic Approaches for Azimilide (B1662471) Dihydrochloride (B599025) Production

The synthesis of Azimilide dihydrochloride has been approached through various routes, documented in both patent literature and academic journals. These methods aim to produce the compound with high yield and purity, which is crucial for its potential pharmaceutical applications.

Review of Published Synthetic Routes (e.g., Patent Literature, Academic Journals)

Several patents and scientific articles have outlined the synthesis of Azimilide and its salts. U.S. Patent No. 5,462,940, for instance, describes a class of 4-oxocyclic ureas, which includes azimilide, and their utility as antiarrhythmic agents. google.com Subsequent patents, such as U.S. Patent Nos. 6,414,151 and 6,420,568, detail high-yield synthetic pathways for 1,3-disubstituted-4-oxocyclic ureas, with a particular focus on Azimilide and its salts. google.com

One synthetic approach involves the reaction of hydantoin (B18101) derivatives with appropriate precursors. researchgate.net For example, a multi-step synthesis can be employed, starting from α-amino acids to form ureido derivatives, which are then cyclized to yield hydantoin structures. researchgate.net These can be further modified to produce the final Azimilide molecule. Another synthetic strategy reported in patent literature involves a reaction scheme starting from different precursors to achieve the desired compound. google.com A Chinese patent describes a synthesis technique for this compound that has been characterized by proton and carbon-13 NMR spectroscopy. google.com

Exploration of Novel Synthetic Strategies and Process Optimization

The optimization of synthetic routes is a continuous effort in pharmaceutical chemistry to enhance efficiency and product quality. For this compound, research has focused on developing optimized solid-state forms to improve its suitability for pharmaceutical compositions. google.com While specific novel synthetic strategies are often proprietary and detailed in patent literature, the general aim is to improve yield, reduce impurities, and control the polymorphic form of the final product. For instance, a Chinese publication mentions refining synthesized this compound with an alcohol-water mixture to improve purity, although some impurities remained. google.com The development of such optimized processes is critical for the large-scale manufacturing of the drug substance.

Polymorphism and Crystalline Form Research

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for any active pharmaceutical ingredient (API), including this compound. wjpls.org Different polymorphs can exhibit distinct physicochemical properties, such as solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of a drug product. wjpls.orgmdpi.com

Identification and Characterization of Different Crystalline Forms (e.g., Form I, Form V)

Research has led to the identification of several crystalline forms of this compound, including solvates and anhydrates. google.com A U.S. patent application describes hemi-hydrate, anhydrate, and isopropanol (B130326) solvate forms of this compound. google.com Furthermore, Chinese patents have specifically characterized "crystal form I" and "crystal form V". google.comgoogle.com

These different forms are distinguished by their unique crystal lattice arrangements. For example, Form I and Form V are reported to have distinct powder X-ray diffraction patterns and infrared spectra. google.comgoogle.com The hemi-hydrate form is characterized by a water content of approximately 0.5% to 2.5% (w/w), while the anhydrate form has a residual water content of about 0% to 0.3% (w/w). google.com The isopropanol solvate contains between 9% and 11% isopropanol by weight. google.com

Methodologies for Preparation and Isolation of Specific Polymorphs

The preparation of specific polymorphic forms of this compound involves controlled crystallization from different solvent systems.

Form I: This crystalline form is obtained by crystallization from a mixed solution of isopropanol and water. google.com The process typically involves dissolving this compound in the solvent mixture at an elevated temperature (40°C to 78°C), followed by natural cooling to room temperature and incubation to allow for crystallization. google.com

Form V: This form is prepared by crystallization from a mixed solution of tetrahydrofuran (B95107) (THF) and water. google.com Similar to the preparation of Form I, the compound is dissolved in the solvent mixture at a temperature between 30°C and 65°C, then cooled to room temperature to induce crystallization. google.com

Hemi-hydrate, Anhydrate, and Isopropanol Solvate: The preparation methods for these forms are also based on controlled crystallization from specific solvent environments, although detailed procedures are often proprietary to the patent holders. google.com

Advanced Techniques for Polymorph Characterization (e.g., X-ray Powder Diffraction, Infrared Spectroscopy)

A variety of advanced analytical techniques are employed to characterize the different polymorphic forms of this compound.

X-ray Powder Diffraction (XRPD): This is a primary technique for identifying and differentiating crystalline forms. Each polymorph exhibits a unique XRPD pattern with characteristic peaks at specific 2-theta (2θ) angles. For instance, the hemi-hydrate, anhydrate, and isopropanol solvate forms of this compound have distinct XRPD patterns. google.com Similarly, Form I and Form V are defined by their unique powder X-ray diffractograms. google.comgoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy is another powerful tool for polymorph characterization. Different crystalline forms will show distinct absorption bands in their IR spectra due to differences in molecular conformation and intermolecular interactions within the crystal lattice. The hemi-hydrate, anhydrate, and isopropanol solvate forms, as well as Form I and Form V, have been characterized by their unique infrared spectra. google.comgoogle.comgoogle.com

Raman Spectroscopy: This technique has also been utilized for the analysis of this compound, particularly for monitoring blend uniformity in low-dose formulations. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and to quantify the amount of solvent in solvated forms. Representative TGA curves have been provided for the hemi-hydrate, anhydrate, and isopropanol solvate of Azimilide. google.com

Solid-state 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the local chemical environment of the carbon atoms in the solid state and can be used to distinguish between different polymorphs. Representative solid-state 13C NMR spectra are available for the hemi-hydrate, anhydrate, and isopropanol solvate forms. google.com

Below are interactive data tables summarizing the characterization data for different forms of this compound.

Table 1: XRPD and IR Data for this compound Polymorphs

| Crystalline Form | Key XRPD Peaks (2θ) | Key IR Absorbance Peaks (cm⁻¹) |

|---|---|---|

| Hemi-hydrate | ~5.95, ~11.9, ~14.88, ~17.66, ~20.89, ~26.03 google.com | ~3512, ~3450 google.com |

| Anhydrate | ~4.96, ~9.25, ~9.92, ~14.9, ~21.17, ~24.56 google.com | Not specified in source google.com |

| Isopropanol Solvate | ~4.33, ~9.51, ~12.8, ~17.16, ~18.5, ~21.53 google.com | ~3428, ~3390 google.com |

| Form I | See patent for full data google.com | 3513, 3450, 2980, 2645, 2455, 1773, 1723, 1479, 1233, 955, 797 google.com |

| Form V | See patent for full data google.com | 3427, 2947, 2480, 1774, 1717, 1452, 1335, 1254, 1024, 745 google.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride |

| Isopropanol |

Analytical Method Development for Purity and Structural Elucidation

The comprehensive analytical characterization of this compound, a complex heterocyclic compound, is crucial for ensuring its quality, purity, and structural integrity. Development of robust analytical methods is fundamental for both quality control during synthesis and for detailed pharmacological and metabolic studies. The primary methods employed involve a combination of high-performance separation techniques and definitive spectroscopic analyses.

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity of this compound. Current time information in Bangalore, IN.drugbank.comgoogle.comwikipedia.org It is widely used to separate the main compound from any process-related impurities or degradation products, allowing for precise quantification.

Commercial suppliers of this compound consistently report purity levels determined by HPLC, which are typically specified at ≥95% or ≥97%. Current time information in Bangalore, IN.drugbank.comgoogle.com This underscores the reliability and acceptance of HPLC as the standard for purity verification of this compound.

Research studies involving this compound have employed various HPLC configurations. For instance, in pharmacokinetic studies, HPLC coupled with ultraviolet (UV) detection has been used to analyze azimilide concentrations in biological samples like blood and plasma. researchgate.net For higher sensitivity and selectivity, particularly in complex matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net Studies evaluating the blend uniformity of azimilide in pharmaceutical formulations also rely on HPLC as a comparative benchmark against other on-line analytical methods like Raman spectroscopy. medchemexpress.com While specific public-domain chromatograms with detailed parameters are limited, references in literature suggest the use of columns such as the Exsil C8 for the analysis of azimilide and its metabolites. tocris.com

Table 1: HPLC Applications in this compound Analysis

| Application Area | Detection Method | Reported Purity/Use | Reference |

|---|---|---|---|

| Commercial Quality Control | Not specified, standard for purity assay | ≥97% | Current time information in Bangalore, IN.drugbank.comgoogle.com |

| Commercial Quality Control | Not specified, standard for purity assay | ≥95% | google.com |

| Pharmacokinetic Studies | UV Detection | Quantification in blood samples | researchgate.net |

| Pharmacokinetic Studies | Tandem Mass Spectrometry (MS/MS) | Quantification in blood/plasma | researchgate.net |

| Pharmaceutical Blend Uniformity | Not specified, used as reference method | Correlation with Raman spectroscopy results | medchemexpress.com |

| Metabolic Profiling | Not specified (Exsil C8 column) | Analysis of azimilide and its metabolites | tocris.com |

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of this compound. These methods provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Patents related to this compound explicitly confirm that its chemical structure was conclusively proven using a suite of NMR experiments. google.com These include:

Proton NMR (¹H-NMR): To determine the number and environment of hydrogen atoms.

Carbon-13 NMR (¹³C-NMR): To identify the different carbon environments within the molecule.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. google.com

Furthermore, solid-state ¹³C NMR has been utilized to characterize and differentiate various solid forms of Azimilide, such as its anhydrate and solvate crystalline structures. google.com

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) confirms its exact molecular mass, which aligns with its chemical formula. nih.gov The monoisotopic mass is a key parameter determined by this method. nih.gov

When coupled with liquid chromatography (LC-MS), mass spectrometry becomes a powerful tool for both identifying and quantifying the compound and its metabolites. researchgate.net Predicted tandem mass spectrometry (MS/MS) data suggests specific fragmentation patterns that can be used for unequivocal identification. drugbank.com Additionally, advanced techniques such as ion mobility-mass spectrometry can provide information on the molecule's collision cross-section (CCS), offering another dimension of structural characterization. drugbank.com

Table 2: Physicochemical and Spectroscopic Identifiers for this compound

| Property | Value/Method | Reference |

|---|---|---|

| Chemical Formula | C₂₃H₂₈ClN₅O₃ · 2HCl | Current time information in Bangalore, IN. |

| Molecular Weight | 530.88 g/mol | Current time information in Bangalore, IN.nih.gov |

| Monoisotopic Mass | 529.141423 Da | nih.gov |

| Primary Structural Elucidation | ¹H-NMR, ¹³C-NMR, DEPT-135 | google.com |

| Solid-State Characterization | Solid-State ¹³C NMR | google.com |

| Identity Confirmation | Mass Spectrometry (MS, LC-MS/MS) | drugbank.comresearchgate.net |

Structure Activity Relationship Sar and Rational Drug Design Principles for Azimilide Dihydrochloride

Elucidation of Structural Features Governing Ion Channel Selectivity and Potency

The chemical structure of Azimilide (B1662471) dihydrochloride (B599025), 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride, is key to its ion channel blocking properties. tocris.com While detailed public studies pinpointing the exact structural moieties responsible for its dual I_Kr_ and I_Ks_ blockade are not extensively available, general principles of ion channel pharmacology and the known interactions of similar compounds provide valuable insights.

The potency of Azimilide's blockade of the rapidly activating component of the delayed rectifier potassium current (I_Kr_), carried by hERG channels, is notable, with an IC50 value of approximately 0.4 µM. tocris.commedchemexpress.com Its inhibition of the slowly activating component (I_Ks_) is less potent, with a reported IC50 of 3 µM. tocris.commedchemexpress.com At higher concentrations, Azimilide also demonstrates inhibitory effects on other channels, including L-type calcium currents (I_Ca_) and sodium currents (I_Na_). tocris.comnih.gov This multi-channel blocking capability is a significant aspect of its electrophysiological profile. nih.gov

Comparative Analysis of Azimilide Dihydrochloride with Related Chemical Scaffolds

A deeper understanding of Azimilide's unique properties can be gained by comparing its chemical structure and electrophysiological effects with those of other ion channel blockers.

Structural Similarities and Differences Influencing Electrophysiological Profiles

Azimilide's structure incorporates an imidazolidinedione core, which is a hydantoin (B18101) derivative. nih.gov This core is linked to a piperazine-containing side chain and a substituted furan (B31954) ring. This combination of heterocyclic systems is a departure from the methanesulfonamide (B31651) group present in many selective I_Kr_ blockers like dofetilide (B1670870) and sotalol. nih.gov This structural divergence is a primary reason for Azimilide's broader spectrum of activity.

While dofetilide is a potent and selective I_Kr_ blocker, its effects are markedly reverse use-dependent, meaning its potency increases at slower heart rates. nih.gov In contrast, Azimilide's effects on the atrial effective refractory period (ERP) have been shown to be largely rate-independent. nih.gov This suggests that Azimilide's blockade of I_Ks_, in addition to I_Kr_, contributes to a more consistent electrophysiological effect across varying heart rates. nih.gov

Amiodarone is another multi-channel blocker, but its chemical structure, a benzofuran (B130515) derivative, is distinct from Azimilide. Amiodarone blocks sodium, calcium, and potassium channels, but its complex pharmacology and side-effect profile differ significantly from what has been observed with Azimilide. mdpi.comresearchgate.net

The following table provides a comparative overview of Azimilide and other relevant ion channel blockers:

| Drug | Chemical Scaffold | Primary Ion Channel Targets | Key Electrophysiological Characteristics |

| Azimilide | Imidazolidinedione | I_Kr, I_Ks_ (also I_Ca_, I_Na_ at higher concentrations) tocris.comnih.gov | Dual I_Kr_/I_Ks_ blockade, rate-independent effects on atrial ERP nih.gov |

| Dofetilide | Methanesulfonanilide | Selective I_Kr_ nih.gov | Potent and selective I_Kr_ blockade, strong reverse use-dependence nih.gov |

| Sotalol | Methanesulfonanilide | I_Kr_, β-adrenergic receptors nih.gov | Non-selective β-blocker and I_Kr_ blocker |

| Amiodarone | Benzofuran | I_Kr_, I_Na_, I_Ca_, β-adrenergic receptors mdpi.comresearchgate.net | Broad-spectrum channel blockade, complex pharmacology |

| HMR-1556 | --- | Selective I_Ks_ mdpi.com | Highly selective for I_Ks_ current mdpi.com |

This table is for comparative purposes and is based on available research findings.

Identification of Pharmacophore Elements for I_Kr and I_Ks Blockade

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For dual I_Kr_ and I_Ks_ blockade, the pharmacophore would encompass features that allow for effective binding to both distinct channel proteins.

Based on the structure of Azimilide and its known activity, the following pharmacophoric elements can be postulated:

Aromatic/Hydrophobic Region: The 4-chlorophenyl furan moiety likely serves as a key hydrophobic and aromatic feature, crucial for interaction with aromatic residues in the pore of the hERG (I_Kr_) channel. researchgate.net This region may also contribute to binding within the I_Ks_ channel.

Hydrogen Bond Acceptors: The oxygen atoms of the imidazolidinedione ring and the furan ring can act as hydrogen bond acceptors, forming interactions with the channel proteins.

Positively Ionizable Group: The tertiary amine in the piperazine (B1678402) ring will be protonated at physiological pH, providing a positive charge that can interact with negatively charged residues in the ion channel vestibule or pore, a common feature for many channel blockers.

Flexible Linker: The butyl chain connecting the piperazine and imidazolidinedione rings provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to both I_Kr_ and I_Ks_ channels, which likely have different binding site geometries.

The combination of these elements in a single molecule allows Azimilide to bridge the structural requirements for interacting with both the rapidly and slowly activating delayed rectifier potassium channels.

Implications for the Rational Design of Novel Electrophysiological Modulators

The insights gained from the SAR of Azimilide and its multi-channel blocking profile have significant implications for the future development of antiarrhythmic drugs. drugdesign.org

Strategies for Targeting Specific Cardiac Ion Channel Subtypes

The development of drugs with high selectivity for specific ion channel subtypes is a major goal in cardiovascular pharmacology to minimize off-target effects. numberanalytics.com The atrial-specific ultrarapid delayed rectifier K+ current (I_Kur_), mediated by Kv1.5 channels, is an attractive target for the treatment of atrial fibrillation. nih.govnih.gov Designing molecules that selectively target I_Kur_ could offer atrial-specific antiarrhythmic effects without affecting ventricular repolarization, a significant advantage over many current therapies. nih.gov

Rational drug design approaches can be employed to achieve this selectivity. drugdesign.org This involves:

Structure-Based Design: Utilizing the three-dimensional structures of target ion channels to design molecules that fit precisely into the desired binding site.

Pharmacophore Modeling: Developing pharmacophore models based on known selective ligands to guide the design of new compounds with improved selectivity.

Computational Screening: Using computational methods to screen large libraries of virtual compounds for their potential to bind to a specific ion channel subtype.

Development of Compounds with Differentiated Multi-Channel Blocking Properties

While selectivity is a key goal, there is also a growing recognition that blocking multiple ion channels simultaneously can offer a more effective antiarrhythmic strategy with a potentially better safety profile. nih.govoup.com The simultaneous blockade of both outward potassium currents and inward sodium or calcium currents can mitigate the proarrhythmic risk associated with pure I_Kr_ blockade. nih.govspauldingclinical.com

The development of such multi-channel blockers can be guided by:

Polypharmacology by Design: Intentionally designing molecules that interact with multiple, carefully selected targets. This can be achieved by combining pharmacophoric elements for different channels into a single chemical scaffold. ox.ac.ukchemrxiv.org

Hybrid Molecule Approach: Synthesizing hybrid molecules that combine structural features of known blockers of different ion channels. For instance, combining elements of a known I_Kr_ blocker with those of an I_Ks_ or I_Na_ blocker. researchgate.net

Fine-tuning Selectivity Ratios: Rather than aiming for absolute selectivity, designing compounds with a specific, desired ratio of potencies against different ion channels to achieve a balanced electrophysiological effect.

The study of compounds like Azimilide, with its inherent multi-channel blocking properties, provides a valuable foundation for these rational design efforts, paving the way for the development of safer and more effective antiarrhythmic therapies.

Advanced Research Topics and Future Directions in Azimilide Dihydrochloride Studies

Further Investigation into Complex Gating Modulation of Ion Channels

Azimilide (B1662471) is recognized for its multifaceted interaction with cardiac ion channels, extending beyond simple pore blockage. drugbank.comwikipedia.org It distinctively blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. nih.govnih.gov This dual action separates it from many other Class III antiarrhythmic agents that are more selective for IKr. nih.gov At higher concentrations, azimilide also demonstrates inhibitory effects on other key currents, including the fast sodium current (INa), L-type calcium currents (ICa), and the sodium-calcium exchanger (INCX). drugbank.comwikipedia.org

Future research is poised to dissect the intricacies of how azimilide modulates the gating kinetics of these channels. The compound is known to bind to the extracellular domain of the hERG channel, inducing a conformational change that affects the activation gate. wikipedia.org This interaction makes the gate open more readily at lower voltage depolarizations. wikipedia.org Understanding the precise molecular interactions and the allosteric changes they induce in the channel proteins is a key area for future investigation. Advanced patch-clamp techniques and cryogenic electron microscopy could provide unprecedented detail on these complex modulatory effects.

A notable characteristic of azimilide is its relative lack of reverse use-dependence, meaning its effectiveness is maintained across different heart rates. nih.gov This contrasts with purely IKr blockers, whose effects can be more pronounced at slower heart rates. nih.gov The rate-independent nature of azimilide's effects on the atrial effective refractory period (ERP) suggests its actions are not solely due to IKr blockade and that its influence on IKs and other currents plays a crucial role. nih.govoup.com

| Ion Current | Effect of Azimilide Dihydrochloride (B599025) | Reference |

|---|---|---|

| Rapid Delayed Rectifier Potassium Current (IKr) | Blockade | drugbank.comwikipedia.orgnih.gov |

| Slow Delayed Rectifier Potassium Current (IKs) | Blockade | drugbank.comwikipedia.orgnih.gov |

| Fast Sodium Current (INa) | Weak Blockade (at higher concentrations) | drugbank.comwikipedia.org |

| L-type Calcium Current (ICa) | Weak Blockade (at higher concentrations) | drugbank.com |

| Sodium-Calcium Exchanger Current (INCX) | Inhibition | wikipedia.org |

Role of Specific Ion Channel Subunits in Azimilide Dihydrochloride Action

The action of azimilide is intrinsically linked to its interaction with specific ion channel subunits. The primary target for its IKr blocking activity is the protein encoded by the human Ether-à-go-go-Related Gene (hERG), which forms the pore of the Kv11.1 channel. patsnap.com

Mechanistic Studies in Novel Experimental Models of Cardiac Arrhythmias

Azimilide's efficacy has been demonstrated in a variety of experimental arrhythmia models, providing a foundation for more advanced mechanistic studies. nih.gov In canine models, it has proven effective against both supraventricular and ventricular arrhythmias. nih.govnih.gov

Key experimental models where azimilide has been studied include:

Canine Coronary Artery Ligation/Reperfusion: In this model of ischemia-related arrhythmias, azimilide suppressed premature ventricular complexes and ventricular fibrillation. nih.gov

Canine Infarct Model: Azimilide demonstrated the ability to prevent the initiation of sustained ventricular tachycardia and ventricular fibrillation by prolonging the effective refractory period in the infarct border zone. thebiogrid.org

Canine Sterile Pericarditis and Atrial Incision Models: Preliminary findings in these models showed that azimilide could terminate atrial flutter. oup.com

Vagally-Induced Atrial Fibrillation (AF) in Dogs: Azimilide was highly effective at terminating sustained AF in this model, outperforming the selective IKr blocker dofetilide (B1670870). nih.gov This superior efficacy is attributed to its dual-channel blockade and rate-independent effects. nih.gov

Acutely Dilated Rabbit Atria: In this model of stretch-induced AF, azimilide concentration-dependently increased the atrial effective refractory period (AERP) and reduced AF inducibility. oup.com

Interestingly, in a canine model of adrenaline-induced arrhythmia, azimilide showed proarrhythmic effects, hastening the onset and aggravating the arrhythmia. nih.gov This highlights the complexity of its actions and the importance of the underlying arrhythmic substrate. Future research could leverage novel models, such as those involving induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) from patients with specific channelopathies or genetically engineered animal models, to further dissect these substrate-specific effects.

| Experimental Model | Arrhythmia Type | Observed Effect of Azimilide | Reference |

|---|---|---|---|

| Canine Coronary Ligation/Reperfusion | Ventricular Arrhythmias | Suppressed premature ventricular complexes and ventricular fibrillation | nih.gov |

| Canine Myocardial Infarction | Ventricular Tachycardia/Fibrillation | Prevented initiation of reentry circuits | thebiogrid.org |

| Canine Vagal-Induced Atrial Fibrillation | Atrial Fibrillation | Terminated sustained AF (93% efficacy) | nih.gov |

| Dilated Rabbit Atria | Atrial Fibrillation | Reduced AF inducibility and restored sinus rhythm | oup.com |

| Canine Adrenaline-Induced Arrhythmia | Ventricular Arrhythmias | Proarrhythmic effects observed | nih.gov |

Integration of Computational Modeling and Simulation with Experimental Findings

The integration of computational modeling with experimental data offers a powerful approach to understanding the complex pharmacokinetics (PK) and pharmacodynamics (PD) of azimilide. Population PK/PD models have been developed using data from clinical trials to describe the relationship between azimilide plasma concentrations and its effect on the QT interval. nih.gov

These models have identified that azimilide's clearance is dependent on factors like body weight, gender, and tobacco use, while its volume of distribution is related to body weight and bilirubin (B190676) levels. nih.gov Crucially, the pharmacodynamic relationship between azimilide concentration and QT interval prolongation is primarily dependent on serum potassium levels. nih.gov

Future directions in this area involve creating more sophisticated, multi-scale in silico models. These could range from molecular docking simulations to investigate binding sites on ion channel subunits, to whole-organ models of the heart that can simulate how azimilide's effects on different ion currents translate to changes in the electrocardiogram and arrhythmia susceptibility under various conditions. mdpi.comresearchgate.net Such models, validated with experimental data, could predict drug efficacy, identify potential proarrhythmic risks in specific patient populations, and guide the development of new antiarrhythmic agents. mdpi.com

Potential of this compound as a Pharmacological Tool for Basic Electrophysiology Research

Azimilide's distinct pharmacological profile makes it a valuable tool for basic electrophysiology research. Its ability to block both IKr and IKs allows researchers to investigate the relative contributions of these two key repolarizing currents to the cardiac action potential in different species and tissues. nih.govresearchgate.net

By comparing the effects of azimilide with highly selective IKr blockers (like dofetilide) or IKs blockers, scientists can dissect the specific roles these currents play in both normal repolarization and in pathological states. nih.govoup.com For example, the observation that azimilide's effects on atrial ERP are rate-independent, unlike the reverse use-dependent effects of dofetilide, provides strong evidence that IKs plays a significant role in atrial repolarization, particularly at faster rates. nih.gov This makes azimilide an important pharmacological probe for studying the complex interplay of ionic currents that ensures cardiac stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.